molecular formula C16H21Cl2NO3S B4848731 Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B4848731
M. Wt: 378.3 g/mol
InChI Key: ITHBYUIKZKIBPH-UHFFFAOYSA-N
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Description

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a synthetic organic compound with a complex structure It features a thiophene ring substituted with various functional groups, including a propyl ester, a dichlorocyclopropyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Propyl Ester Group: The esterification reaction is carried out using propyl alcohol and an appropriate carboxylic acid derivative.

    Attachment of the Dichlorocyclopropyl Group: This step involves the reaction of the thiophene derivative with a dichlorocyclopropyl reagent under controlled conditions.

    Formation of the Amide Linkage: The final step involves the reaction of the intermediate with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate: Unique due to its specific substitution pattern and functional groups.

    Other Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, such as methyl or ethyl groups.

    Cyclopropyl Derivatives: Compounds with cyclopropyl groups but different core structures.

Uniqueness

This compound is unique due to its combination of a thiophene ring, a dichlorocyclopropyl group, and an amide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

propyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3S/c1-5-7-22-13(20)11-10(6-2)9(3)23-12(11)19-14(21)15(4)8-16(15,17)18/h5-8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHBYUIKZKIBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1CC)C)NC(=O)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

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